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Compound of Interest

Compound Name: Ethyl 5-hydroxydecanoate

Cat. No.: B1671634

Introduction

Ethyl 5-hydroxydecanoate is a flavor and fragrance compound recognized for its
characteristic sweet, fatty, and peach-like aroma. As a Generally Recognized as Safe (GRAS)
substance, it is utilized in the food and beverage industry to impart or modify flavor profiles.
This document provides detailed application notes and experimental protocols for researchers,
scientists, and drug development professionals interested in the flavor chemistry of Ethyl 5-
hydroxydecanoate. It covers its synthesis, analytical quantification, sensory evaluation, and
potential biochemical pathways related to its formation.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of Ethyl 5-
hydroxydecanoate is presented in Table 1. This data is essential for its handling, analysis, and
application in flavor research.

Table 1: Chemical and Physical Properties of Ethyl 5-hydroxydecanoate
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Property Value Reference
IUPAC Name ethyl 5-hydroxydecanoate [1]
Synonyms 5-Hydroxydecanoic acid ethyl 2]
ester, FEMA 4444

CAS Number 75587-06-3 [2]
Molecular Formula C12H2403 [2]
Molecular Weight 216.32 g/mol [2]
Appearance Colorless clear liquid [1]
Odor Profile Sweet, fatty, peach-like

Boiling Point 281 °C [3]
Density 0.954 g/cm? [3]
Solubility Very slightly soluble in water; o

Soluble in ethanol

Applications in Flavor Chemistry

Ethyl 5-hydroxydecanoate is primarily used as a flavoring agent in a variety of food and
beverage products. Its fruity and fatty notes make it suitable for applications in confectionery,
baked goods, and both alcoholic and non-alcoholic beverages. While it is often added to
products, it has also been reported to occur naturally in red raspberries.[4][5]

Table 2: Recommended Usage Levels of Ethyl 5-hydroxydecanoate in Food and Beverages

Product Category Average Usual (ppm) Average Maximum (ppm)

Non-alcoholic beverages 1.0 10.0
Alcoholic beverages 1.0 10.0
Chewing gum 5.0 50.0
Hard candy 5.0 50.0
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Data sourced from The Good Scents Company.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-hydroxydecanoate from
0-Decalactone

This protocol describes a general method for the synthesis of Ethyl 5-hydroxydecanoate
through the ethanolysis of d-decalactone.

Materials:

o0-Decalactone

e Anhydrous ethanol

 Sulfuric acid (concentrated)

e Sodium bicarbonate (saturated solution)

e Anhydrous magnesium sulfate

¢ Round-bottom flask

o Reflux condenser

e Separatory funnel

« Rotary evaporator

Standard glassware

Procedure:

 In a round-bottom flask, dissolve &-decalactone in an excess of anhydrous ethanol.

e Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
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o Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction
progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

 After the reaction is complete, cool the mixture to room temperature.

o Carefully neutralize the excess acid by washing the reaction mixture with a saturated sodium
bicarbonate solution in a separatory funnel.

o Separate the organic layer and wash it with brine.
e Dry the organic layer over anhydrous magnesium sulfate.

« Filter to remove the drying agent and concentrate the solution using a rotary evaporator to
obtain crude Ethyl 5-hydroxydecanoate.

 Purify the product by vacuum distillation.

Protocol 2: Quantification of Ethyl 5-hydroxydecanoate
in Alcoholic Beverages by GC-MS

This protocol outlines a general method for the extraction and quantification of Ethyl 5-
hydroxydecanoate from a wine matrix using Gas Chromatography-Mass Spectrometry (GC-
MS).[6]1[7]

Materials:

Wine sample

Internal standard (e.g., ethyl heptanoate)

Dichloromethane (DCM)

Sodium chloride

Anhydrous sodium sulfate

Centrifuge tubes
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o Vortex mixer
e Centrifuge
o GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
e Sample Preparation:
o Pipette 5 mL of the wine sample into a 15 mL centrifuge tube.
o Add a known concentration of the internal standard.
o Saturate the sample with sodium chloride to improve extraction efficiency.
e Liquid-Liquid Extraction:
o Add 2 mL of dichloromethane to the centrifuge tube.
o Vortex the mixture for 2 minutes to ensure thorough extraction.
o Centrifuge at 4000 rpm for 10 minutes to separate the layers.
e Sample Analysis:

o Carefully transfer the organic (bottom) layer to a clean vial containing anhydrous sodium
sulfate to remove any residual water.

o Inject 1 pL of the dried extract into the GC-MS.

e GC-MS Conditions (Example):

[¢]

Injector Temperature: 250 °C

[e]

Oven Program: Start at 40 °C for 2 minutes, ramp to 240 °C at 5 °C/min, hold for 5
minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

[e]
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o MS Detector: Operate in Selected lon Monitoring (SIM) mode for quantification. Select
characteristic ions for Ethyl 5-hydroxydecanoate and the internal standard.

e Quantification:

o Prepare a calibration curve using standard solutions of Ethyl 5-hydroxydecanoate of
known concentrations.

o Calculate the concentration of Ethyl 5-hydroxydecanoate in the sample based on the
peak area ratio to the internal standard and the calibration curve.

Protocol 3: Sensory Evaluation - Flavor Threshold
Determination

This protocol describes the determination of the recognition threshold of Ethyl 5-
hydroxydecanoate in water using the triangle test method.[8][9][10]

Materials:

Ethyl 5-hydroxydecanoate

Deionized, odorless, and tasteless water

Series of dilutions of Ethyl 5-hydroxydecanoate in water

Sensory evaluation booths

Coded tasting glasses

Palate cleansers (e.g., unsalted crackers, still water)
Procedure:
e Panelist Selection and Training:

o Select a panel of at least 15-20 individuals.
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o Train the panelists to recognize the characteristic aroma and taste of Ethyl 5-
hydroxydecanoate.

e Sample Preparation:

o Prepare a series of increasing concentrations of Ethyl 5-hydroxydecanoate in water. The
concentration range should span the expected threshold.

e Triangle Test:

o For each concentration level, present three samples to each panelist: two are identical
(blanks - water only) and one is the diluted Ethyl 5-hydroxydecanoate solution.

o The samples should be presented in a randomized order and coded with three-digit
numbers.

o Instruct the panelists to identify the "odd" sample.
e Data Analysis:

o The recognition threshold is defined as the lowest concentration at which a statistically
significant number of panelists can correctly identify the odd sample.

o Analyze the results using statistical tables for triangle tests to determine the significance
level.

Visualizations
Biochemical Pathway of Ester Formation

The formation of ethyl esters in yeast, such as Saccharomyces cerevisiae, is a key process in
the development of flavor in fermented beverages. The general pathway involves the
enzymatic condensation of an alcohol (ethanol) with an acyl-CoA molecule, catalyzed by
alcohol acetyltransferases (AATS).
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Caption: General biochemical pathway for ethyl ester formation in yeast.

Experimental Workflow for GC-MS Quantification

The following diagram illustrates the workflow for the quantitative analysis of Ethyl 5-
hydroxydecanoate in a beverage sample.
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Caption: Workflow for the quantification of Ethyl 5-hydroxydecanoate by GC-MS.
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Logical Relationship for Sensory Threshold
Determination

The determination of a sensory threshold involves a logical progression from sample
preparation to statistical analysis of panelist responses.

Prepare Concentration Series Select and Train
of Ethyl 5-hydroxydecanoate Sensory Panel

N
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(Coded, Randomized)

:

Collect Panelist Responses
('ldentify the odd sample’)

:

Statistical Analysis
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Determine Recognition Threshold
(Lowest significant concentration)

Click to download full resolution via product page

Caption: Logical workflow for sensory threshold determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

